molecular formula C14H20Cl2O2Si B12606174 Benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methyl ester CAS No. 650598-49-5

Benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methyl ester

Cat. No.: B12606174
CAS No.: 650598-49-5
M. Wt: 319.3 g/mol
InChI Key: RACNFWNPXCBOCT-UHFFFAOYSA-N
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Description

Benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methyl ester is a chemical compound with the molecular formula C14H20Cl2O2Si. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 3 is replaced by a triethylsilyl group. The carboxylic acid group is esterified with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methyl ester typically involves the following steps:

    Chlorination: Benzoic acid is chlorinated at positions 2 and 4 using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Silylation: The 3-position of the dichlorobenzoic acid is then silylated using triethylsilyl chloride in the presence of a base such as pyridine.

    Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and more efficient catalysts to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triethylsilyl group, which can be converted to a hydroxyl group.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide can facilitate substitution reactions.

Major Products

    Oxidation: The major product would be benzoic acid, 2,4-dichloro-3-(hydroxy)-, methyl ester.

    Reduction: The major product would be benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methanol.

    Substitution: Products would vary depending on the nucleophile used, such as benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methyl ester with an amine or thiol group.

Scientific Research Applications

Benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a model compound for studying metabolic pathways.

    Industry: It can be used in the production of specialty chemicals, including agrochemicals and materials science.

Mechanism of Action

The mechanism by which benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methyl ester exerts its effects depends on the specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The triethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2,4-dichloro-, methyl ester: Lacks the triethylsilyl group, making it less lipophilic.

    Benzoic acid, 3-(triethylsilyl)-, methyl ester: Lacks the chlorine atoms, which may affect its reactivity and binding properties.

Uniqueness

The presence of both chlorine atoms and the triethylsilyl group in benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methyl ester makes it unique in terms of its chemical reactivity and potential applications. The chlorine atoms can participate in various substitution reactions, while the triethylsilyl group enhances lipophilicity and can be used as a protective group in synthetic chemistry.

Properties

CAS No.

650598-49-5

Molecular Formula

C14H20Cl2O2Si

Molecular Weight

319.3 g/mol

IUPAC Name

methyl 2,4-dichloro-3-triethylsilylbenzoate

InChI

InChI=1S/C14H20Cl2O2Si/c1-5-19(6-2,7-3)13-11(15)9-8-10(12(13)16)14(17)18-4/h8-9H,5-7H2,1-4H3

InChI Key

RACNFWNPXCBOCT-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=C(C=CC(=C1Cl)C(=O)OC)Cl

Origin of Product

United States

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